1,2-Dichlorobenzene-D4

Catalog No.
S1487165
CAS No.
2199-69-1
M.F
C6H4Cl2
M. Wt
151.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichlorobenzene-D4

CAS Number

2199-69-1

Product Name

1,2-Dichlorobenzene-D4

IUPAC Name

1,2-dichloro-3,4,5,6-tetradeuteriobenzene

Molecular Formula

C6H4Cl2

Molecular Weight

151.02 g/mol

InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D

InChI Key

RFFLAFLAYFXFSW-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)Cl)Cl

Synonyms

1,2-Dichlorobenzene-d4; Cloroben-d4; Dilatin DB-d4; Dowtherm E-d4; NSC 60644-d4; o-Dichlorobenzene-d4

Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H]

1.2-Dichlorobenzene-D4 (1,2-DCB-D4) is a specialized compound primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy [, , ]. NMR is a powerful analytical technique that utilizes the magnetic properties of atomic nuclei to determine the structure and composition of molecules.

Solvent for NMR Spectroscopy:

1,2-DCB-D4 serves as a deuterated solvent in NMR experiments [, , ]. This means that four of its hydrogen atoms are replaced with their heavier isotope, deuterium (D). This substitution offers several advantages:

  • Reduced signal interference: Deuterium has a spin of 1, unlike the spin of 1/2 for regular hydrogen. This difference minimizes the signal arising from the solvent itself, allowing for clearer observation of the target molecule's signals in the NMR spectrum [].
  • Solubility: 1,2-DCB-D4 possesses good solubility for a wide range of organic compounds, making it a versatile solvent for various NMR applications [, ].
  • Chemical stability: It exhibits good chemical stability under typical NMR experimental conditions, ensuring the integrity of the sample during analysis [, ].

1,2-Dichlorobenzene-D4 is a deuterated form of 1,2-dichlorobenzene, a colorless liquid with the molecular formula C₆H₄Cl₂. This compound features two adjacent chlorine atoms on a benzene ring and is poorly soluble in water while being miscible with most organic solvents. The deuterated variant incorporates four deuterium atoms, which are isotopes of hydrogen, enhancing its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy.

1,2-Dichlorobenzene is primarily utilized as a precursor in the synthesis of agrochemicals and as a solvent for fullerenes. Its historical applications include serving as an insecticide and for cleaning carbon-based contaminants from metal surfaces .

1,2-Dichlorobenzene-d4 does not have a specific biological mechanism of action as it primarily functions as an inert solvent. Its role lies in facilitating the NMR spectroscopy process by providing a suitable environment for the sample and offering the aforementioned advantages with deuterium substitution.

1,2-Dichlorobenzene-d4 is considered a moderate health hazard. It can be irritating to the skin, eyes, and respiratory system upon exposure.

  • Toxicity: Studies suggest moderate acute toxicity upon ingestion or inhalation. However, specific data on 1,2-Dichlorobenzene-d4 is limited.
  • Flammability: Flammable liquid with a flash point of 52 °C.
  • Reactivity: Can react with strong oxidizing agents.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 1,2-Dichlorobenzene-d4.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper disposal procedures according to local regulations.

The primary reaction for synthesizing 1,2-dichlorobenzene involves the chlorination of benzene. The general reaction can be represented as follows:

C6H5Cl+Cl2C6H4Cl2+HClC_6H_5Cl+Cl_2\rightarrow C_6H_4Cl_2+HCl

This reaction yields 1,2-dichlorobenzene along with other isomers, including 1,4-dichlorobenzene and small amounts of 1,3-dichlorobenzene. The formation of the 1,4-isomer is favored due to steric hindrance associated with the 1,2-isomer .

Research indicates that exposure to 1,2-dichlorobenzene can lead to irritation of the eyes and respiratory tract at concentrations around 100 parts per million. The Occupational Safety and Health Administration has set an exposure limit at a ceiling of 50 parts per million over an eight-hour workday. While it has been used historically as an insecticide, its biological activity raises concerns regarding toxicity and environmental impact .

Studies on the interactions of 1,2-dichlorobenzene-D4 focus on its behavior in various chemical environments. Its unique isotopic composition allows researchers to track its pathways in reactions more effectively than non-deuterated compounds. Interaction studies also assess its solubility and reactivity with different functional groups in organic synthesis .

Several compounds share structural similarities with 1,2-dichlorobenzene-D4. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Characteristics
1,3-DichlorobenzeneC₆H₄Cl₂Chlorine atoms are meta to each other; less steric hindrance compared to 1,2-isomer.
1,4-DichlorobenzeneC₆H₄Cl₂Chlorine atoms are para; commonly used as a pesticide and has better stability.
BromobenzeneC₆H₅BrContains bromine instead of chlorine; often used in organic synthesis but has different reactivity.
ChlorobenzeneC₆H₅ClSingle chlorine atom; serves as a precursor for various chlorinated compounds.

The unique positioning of chlorine atoms in 1,2-dichlorobenzene-D4 allows for distinct chemical properties and reactivity patterns compared to these similar compounds .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 11 of 12 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2199-69-1

Wikipedia

1,2-Dichloro(~2~H_4_)benzene

Dates

Modify: 2023-08-15

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